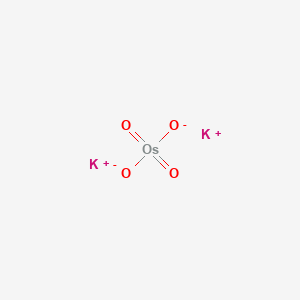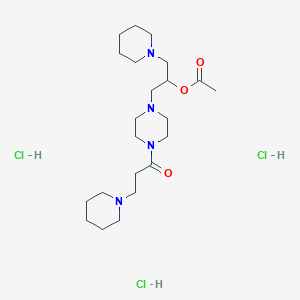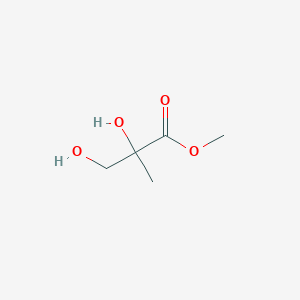
Dipotassium osmate
Overview
Description
Dipotassium osmate, also known as potassium osmate (VI) dihydrate, is an inorganic compound with the formula K₂[OsO₂(OH)₄]. This diamagnetic purple salt contains osmium in the VI (6+) oxidation state. When dissolved in water, it forms a pink solution, but in methanol, it gives a blue solution . The compound is notable for its use as a catalyst in various chemical reactions, particularly in the asymmetric dihydroxylation of olefins .
Preparation Methods
Dipotassium osmate can be synthesized through several methods:
Reduction of Osmium Tetroxide: One common method involves reducing osmium tetroxide (OsO₄) with ethanol in the presence of potassium hydroxide (KOH). The reaction is as follows[ 2 \text{OsO}_4 + \text{C}_2\text{H}_5\text{OH} + 5 \text{KOH} \rightarrow \text{CH}_3\text{CO}_2\text{K} + 2 \text{K}_2[\text{OsO}_2(\text{OH})_4] ]
Alkaline Oxidative Fusion: Another method involves the alkaline oxidative fusion of osmium metal, which also yields this compound.
Chemical Reactions Analysis
Dipotassium osmate undergoes various types of chemical reactions, including:
Reduction: It can be reduced to lower oxidation states of osmium.
Substitution: The hydroxyl groups in this compound can be substituted with other ligands in coordination chemistry.
Common reagents and conditions used in these reactions include NMO for oxidation and various reducing agents for reduction. Major products formed from these reactions include osmium tetroxide and other osmium complexes .
Scientific Research Applications
Dipotassium osmate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dipotassium osmate exerts its effects primarily involves its role as a catalyst. In the asymmetric dihydroxylation of olefins, for example, this compound is oxidized to osmium tetroxide, which then reacts with the olefin to form a cyclic osmate ester. This intermediate is subsequently hydrolyzed to yield the diol product and regenerate the osmium catalyst . The key step in this mechanism is the cycloaddition of osmium tetroxide to the olefin .
Comparison with Similar Compounds
Dipotassium osmate can be compared with other osmium compounds such as:
Sodium hexachloroosmate (Na₂[OsCl₆]): Unlike this compound, sodium hexachloroosmate contains osmium in the IV (4+) oxidation state and is used in different types of catalytic reactions.
Osmium tetroxide (OsO₄): This compound is a more potent oxidizing agent and is used in various oxidation reactions, including the dihydroxylation of alkenes.
Potassium dioxidodioxoosmium dihydrate (K₂[OsO₄]·2H₂O): This compound is similar to this compound but has different hydration states and is used in different catalytic applications.
This compound is unique in its ability to act as a catalyst for asymmetric dihydroxylation reactions, making it particularly valuable in the synthesis of chiral molecules .
Properties
IUPAC Name |
dipotassium;dioxido(dioxo)osmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4O.Os/q2*+1;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVOCSLPMGHXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Os](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O4Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Violet hygroscopic crystals; [Acros Organics MSDS] | |
| Record name | Potassium osmate(VI) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19718-36-6 | |
| Record name | Potassium osmate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019718366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmate (OsO42-), potassium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium(VI) osmiate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM OSMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI6UL5029 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)

